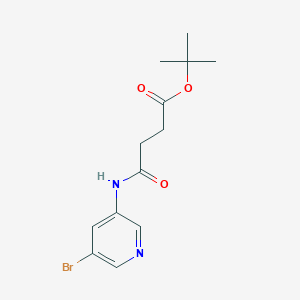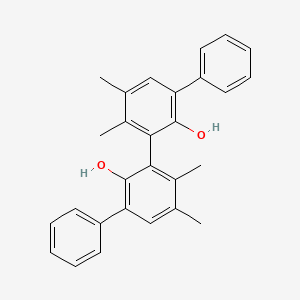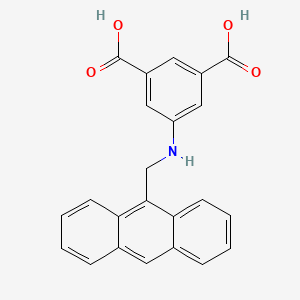
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: is an organic compound that features both an anthracene moiety and a benzene dicarboxylic acid structure. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Anthracen-9-ylmethylamine: This can be achieved by reacting anthracene with formaldehyde and ammonium chloride under acidic conditions to form anthracen-9-ylmethylamine.
Coupling Reaction: The anthracen-9-ylmethylamine is then coupled with 5-aminoisophthalic acid under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid depends on its application:
Fluorescent Probes: The anthracene moiety can absorb light and re-emit it, making it useful in fluorescence-based detection methods.
Drug Delivery: The compound can interact with biological membranes, facilitating the delivery of therapeutic agents to target cells.
類似化合物との比較
Similar Compounds
Anthracene-9-carboxylic acid: Lacks the benzene dicarboxylic acid moiety.
5-Aminoisophthalic acid: Lacks the anthracene moiety.
Benzene-1,3-dicarboxylic acid: Lacks both the anthracene and amino groups.
Uniqueness
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: combines the properties of both anthracene and benzene dicarboxylic acid, making it versatile for various applications in fluorescence, drug delivery, and materials science.
特性
分子式 |
C23H17NO4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
5-(anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H17NO4/c25-22(26)16-10-17(23(27)28)12-18(11-16)24-13-21-19-7-3-1-5-14(19)9-15-6-2-4-8-20(15)21/h1-12,24H,13H2,(H,25,26)(H,27,28) |
InChIキー |
QPHXVSOLRLWJDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CC(=CC(=C4)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




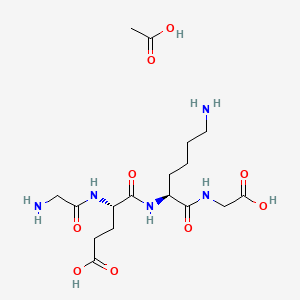
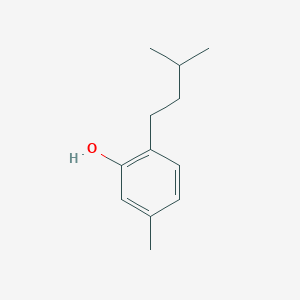
![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)
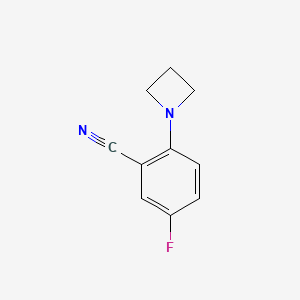


![Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14766860.png)
